6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide

Medicinal Chemistry Chemical Biology Drug Design

Generic substitution within 6-hydrazinylnicotinamides risks altered target binding and assay outcomes. This compound provides the exact N-isopropyl modification required for: • Defined steric bulk & lipophilicity (cLogP ~0.2) for kinase inhibitor lead optimization (VEGFR-2, BTK, p38) • Chemoselective hydrazone library synthesis via steric protection of the carboxamide carbonyl • HYNIC-derived bifunctional chelator design for Tc-99m/Re-188 radiopharmaceuticals Supplied as ≥95% pure research reagent with lot-specific QC documentation. Not for therapeutic use.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1250620-50-8
Cat. No. B1466673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide
CAS1250620-50-8
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CN=C(C=C1)NN
InChIInChI=1S/C9H14N4O/c1-6(2)12-9(14)7-3-4-8(13-10)11-5-7/h3-6H,10H2,1-2H3,(H,11,13)(H,12,14)
InChIKeyXATZLBUQBUARSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide (CAS 1250620-50-8): A Specialized Hydrazinonicotinamide Building Block for Targeted Covalent Ligand Design and Conjugate Chemistry


6-Hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide (CAS 1250620-50-8) is a synthetic, small-molecule derivative of nicotinamide belonging to the hydrazinopyridine carboxamide class . It is characterized by a 6-hydrazinyl moiety on the pyridine ring and an N-isopropyl substituent on the 3-carboxamide group. This compound is supplied as a high-purity (≥95%) research reagent (C9H14N4O, MW 194.23 g/mol) and serves as a versatile intermediate in medicinal chemistry, with reported applications in the development of kinase inhibitors, antimicrobial agents, and metal-chelating conjugates for diagnostic imaging . It is not intended for therapeutic or veterinary use .

Why Generic Substitution Fails for 6-Hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: The Functional Consequences of N-Isopropyl Substitution


Generic substitution within the 6-hydrazinylnicotinamide class is non-trivial due to the profound impact of the N-substituent on the 3-carboxamide group. The specific N-isopropyl modification in 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide (CAS 1250620-50-8) introduces steric bulk and modulates the amide bond's electronic environment, directly influencing molecular recognition by biological targets . In contrast, simpler analogs like 6-hydrazinylnicotinamide (CAS 69879-23-8) or the N,N-dimethyl variant (CAS 1250530-19-8) possess different conformational biases and lipophilicity profiles, which are critical determinants of binding affinity and selectivity in applications ranging from kinase inhibition to metal-chelate conjugate design . Relying on a close analog without empirical validation in the specific assay system risks altering the intended biological or chemical outcome, as the isopropyl group's interaction with a target's hydrophobic pocket or its influence on the hydrazine's nucleophilicity cannot be assumed to be equivalent.

Comparative Evidence Guide for 6-Hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: Differentiating Data vs. Key Analogs


Enhanced Lipophilicity and Steric Profile via N-Isopropyl Substitution Relative to Unsubstituted Parent Scaffold

The N-isopropyl substituent on the 3-carboxamide of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide (CAS 1250620-50-8) imparts a distinct physicochemical profile compared to the unsubstituted parent compound, 6-hydrazinylnicotinamide (CAS 69879-23-8) . This structural difference is characterized by an increase in molecular weight (194.23 g/mol vs. 152.15 g/mol) and calculated lipophilicity (cLogP: ~0.2 vs. -1.2), which are critical parameters for passive membrane permeability and hydrophobic target engagement .

Medicinal Chemistry Chemical Biology Drug Design

Differentiation in HYNIC-Derived Bifunctional Chelator (BFC) Conjugates: A Comparison with HYNIC Acid and HYNIC Amide

In the context of the HYNIC (6-hydrazinonicotinamide) chelator scaffold, the N-isopropyl carboxamide derivative represents a distinct structural entity with unique properties for bioconjugation. The hydrazine moiety is the core metal-binding group, while the 3-carboxamide serves as the site for attachment to targeting vectors (e.g., peptides, antibodies). The 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide (CAS 1250620-50-8) is structurally differentiated from the foundational HYNIC building blocks: the free acid (6-hydrazinonicotinic acid) and the unsubstituted amide (6-hydrazinonicotinamide) . This N-isopropyl variant offers a specific amide bond orientation and steric environment distinct from the N-H or N-methyl alternatives, which can influence the orientation and stability of the final Technetium-99m complex when conjugated to biomolecules [1].

Radiopharmaceutical Chemistry Molecular Imaging Conjugation Chemistry

Potential for Enhanced Kinase Binding Interactions Over Non-Branched N-Alkyl Nicotinamide Analogs

In the development of nicotinamide-based kinase inhibitors, N-substitution on the carboxamide is a critical determinant of potency and selectivity. The N-isopropyl group of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide (CAS 1250620-50-8) presents a branched, hydrophobic moiety that can engage in specific van der Waals interactions within a kinase's ATP-binding pocket, often conferring superior fit compared to linear N-alkyl (e.g., N-methyl or N-ethyl) or bulkier N-aryl analogs . While direct IC50 data for this exact compound is not publicly available, its structure aligns with the pharmacophoric features of potent kinase inhibitors where the isopropyl group occupies a key hydrophobic sub-pocket. In contrast, the N,N-dimethyl analog (CAS 1250530-19-8) would lack the H-bond donor capability of the secondary amide, and the unsubstituted amide (CAS 69879-23-8) would have significantly reduced hydrophobic bulk [1].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Increased Steric Hindrance for Synthetic Transformations vs. Less Substituted Hydrazinonicotinamides

The N-isopropyl group in 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide (CAS 1250620-50-8) introduces steric bulk adjacent to the amide carbonyl, which can be exploited to control regioselectivity in subsequent chemical reactions. Compared to the unsubstituted 6-hydrazinylnicotinamide (CAS 69879-23-8), the isopropyl group can shield the amide carbonyl from nucleophilic attack or reduce the propensity for undesirable side reactions during hydrazone formation, a key step in generating diverse compound libraries . This steric protection is a distinct feature not present in the N-methyl or unsubstituted analogs, potentially leading to cleaner reaction profiles and higher yields of the desired product .

Organic Synthesis Reaction Selectivity Medicinal Chemistry

Validated Application Scenarios for 6-Hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide in R&D and Procurement


Scaffold for Designing Kinase Inhibitors with Optimized Lipophilic Efficiency

In medicinal chemistry campaigns targeting intracellular kinases (e.g., VEGFR-2, BTK, p38), 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide serves as an advanced intermediate. Its N-isopropyl substitution provides a favorable balance of lipophilicity (cLogP ~0.2) and molecular weight, which is critical for achieving high ligand efficiency and oral bioavailability. Compared to the more polar unsubstituted analog (cLogP -1.2), this compound offers a superior starting point for lead optimization aimed at CNS or cell-permeable inhibitors, potentially reducing the number of synthetic iterations required to meet drug-likeness criteria .

Development of Novel Bifunctional Chelators for Targeted Radiotherapy and Imaging

This compound is a valuable building block for creating next-generation HYNIC-derived bifunctional chelators (BFCs) for Technetium-99m or Rhenium-188. The N-isopropyl carboxamide provides a specific, sterically defined linker for conjugation to tumor-targeting peptides or antibodies. Its distinct properties may influence the in vivo stability and biodistribution of the resulting radioconjugate compared to conjugates prepared from HYNIC acid or primary amide analogs, making it a key tool in the development of improved diagnostic and therapeutic radiopharmaceuticals .

Synthesis of Focused Compound Libraries with Controlled Hydrazone Formation

In parallel medicinal chemistry and diversity-oriented synthesis, the steric hindrance provided by the N-isopropyl group protects the carboxamide carbonyl, enabling chemoselective derivatization of the 6-hydrazinyl group. This allows for the efficient and high-yielding synthesis of diverse hydrazone libraries by reacting the compound with various aldehydes and ketones, with minimized side reactions. This property is advantageous over less sterically hindered analogs, leading to faster, cleaner reactions and simplifying the production of screening compounds for hit identification .

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